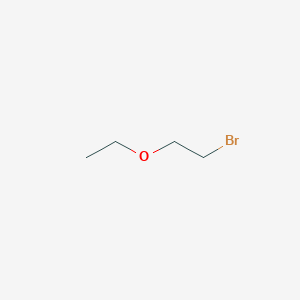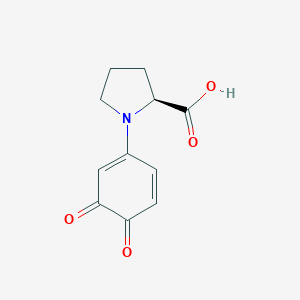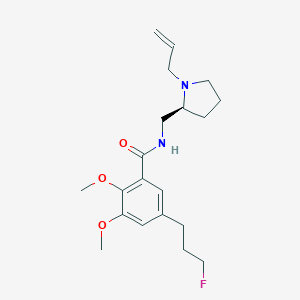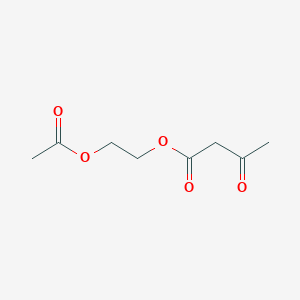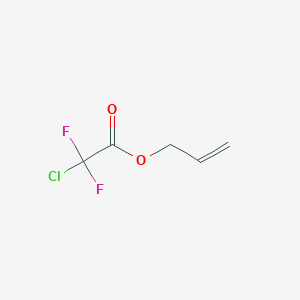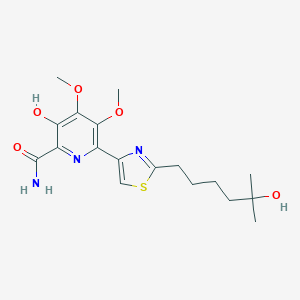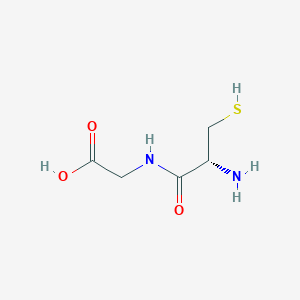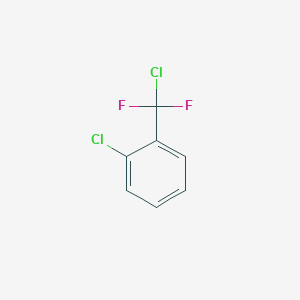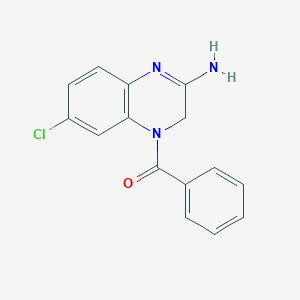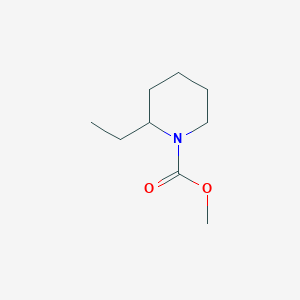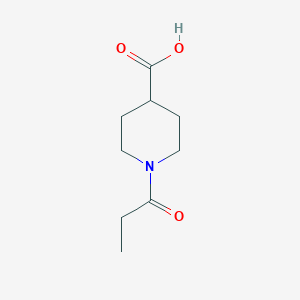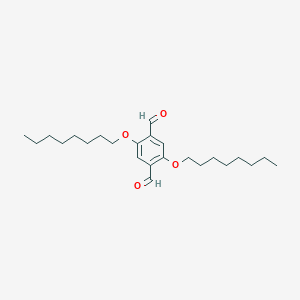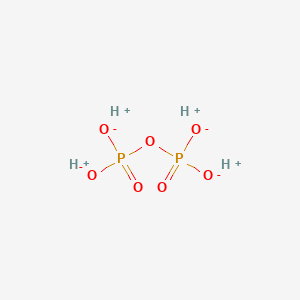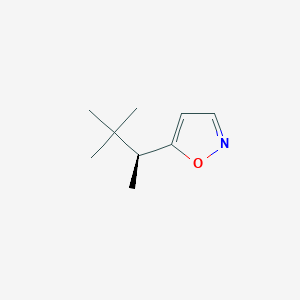![molecular formula C₂₃H₁₉ClF₃NO₃ B044044 [(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate CAS No. 76703-63-4](/img/structure/B44044.png)
[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Description
Synthesis Analysis
The synthesis of this compound involves a complex multi-step chemical process. A notable study describes a high-yielding radiochemical synthesis from readily available carbon-14 labeled N-t-Boc protected glycine, leading to the production of γ-cyhalothrin-1-14C with more than 98% radiochemical purity (Johnson, 2007). This synthesis process is critical for producing labeled compounds for environmental fate and metabolism studies, demonstrating the compound's complex synthetic route and its variations in isotopic labeling for scientific research.
Molecular Structure Analysis
The molecular structure of this compound features a cyclopropane core with a fluorinated alkene side chain and a cyano-phenoxyphenyl group. This structure is responsible for its high biological activity. The stereochemistry of the cyclopropane ring and the (Z)-configuration of the chloro-trifluoropropenyl side chain are crucial for its insecticidal properties. Studies on similar compounds highlight the significance of the cyclopropane ring and its substituents in determining the molecule's reactivity and stability (Yan & Liu, 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions that are essential for its synthesis and functionalization. Its reactivity is influenced by the presence of the cyano group and the electron-withdrawing fluorinated side chain, which can affect the nucleophilicity of adjacent positions and thus, its chemical transformations. The synthesis and structural elucidation of derivatives of this compound often involve nucleophilic substitution reactions, highlighting the chemical versatility of the cyclopropane core and its substituents (De-long, 2008).
Scientific Research Applications
Structural Characteristics : The molecular structure of variants of the compound has been examined in detail, revealing specific geometric and bonding characteristics. For instance, in one variant, the propenyl and carboxamide substituents lie on the same side of the cyclopropane ring plane, with methyl substituents on either side of the plane, while phenyl rings of the carboxamide are inclined at a specific angle to one another (Yan & Liu, 2007). Another variant showcases a similar spatial arrangement with distinct bonding features, demonstrating the versatility in the compound's structural framework (Yan & Liu, 2007).
Analytical Techniques for Compound Identification : Advanced analytical techniques have been employed to quantify and analyze this compound and its variants in different matrices. For instance, gas chromatography-mass spectrometry (GC-MS) and high liquid performance chromatography (HPLC) have been utilized to quantify cypermethrin and bifenthrin (variants of the compound) in pesticide formulations, showcasing the compound's relevance in agricultural applications (Tarola et al., 2001).
Phototransformation and Environmental Behavior : The phototransformation and environmental behavior of alphacypermethrin, a variant of the compound, have been studied as a thin film on different surfaces. The study identified several photoproducts, revealing insights into the compound's stability and transformation under environmental conditions (Raikwar & Nag, 2006).
Metabolic Pathways and Mechanisms : The compound's metabolic pathways and mechanisms have also been a focal point of research. For example, a study explored the stereoselective metabolism of cypermethrin isomers in human adrenocortical carcinoma cells, revealing significant changes in metabolic phenotypes and providing insights into the isomer selectivity in metabolic pathways and endocrine-disrupting effects (Ji et al., 2020).
properties
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-XJEXQDGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024818 | |
| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
CAS RN |
76703-63-4 | |
| Record name | (R)-α-Cyano-3-phenoxybenzyl (Z)-(1R)-cis-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76703-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



